molecular formula C23H27N3O4S B11368917 N-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]cyclohexanecarboxamide

N-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]cyclohexanecarboxamide

Cat. No.: B11368917
M. Wt: 441.5 g/mol
InChI Key: HTWNGBUVDHJUBG-UHFFFAOYSA-N
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Description

N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a sulfonyl group, and a cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Cyclohexanecarboxamide: This step involves the coupling of the cyclohexanecarboxamide moiety to the benzodiazole-sulfonyl intermediate, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety may interact with active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE: shares similarities with other benzodiazole derivatives and sulfonyl-containing compounds.

Uniqueness

  • The unique combination of the benzodiazole moiety, sulfonyl group, and cyclohexanecarboxamide structure gives this compound distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-benzyl-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C23H27N3O4S/c1-24-20-14-13-19(15-21(20)25(2)23(24)28)31(29,30)26(16-17-9-5-3-6-10-17)22(27)18-11-7-4-8-12-18/h3,5-6,9-10,13-15,18H,4,7-8,11-12,16H2,1-2H3

InChI Key

HTWNGBUVDHJUBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(=O)C4CCCCC4)N(C1=O)C

Origin of Product

United States

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